molecular formula C18H16N2O2 B2543855 N-{4-[2-(4-acetamidophenyl)ethynyl]phenyl}acetamide CAS No. 114879-36-6

N-{4-[2-(4-acetamidophenyl)ethynyl]phenyl}acetamide

Cat. No.: B2543855
CAS No.: 114879-36-6
M. Wt: 292.338
InChI Key: ZVJCAZYCLGOEGI-UHFFFAOYSA-N
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Description

N-{4-[2-(4-acetamidophenyl)ethynyl]phenyl}acetamide is a chemical compound with the molecular formula C18H16N2O2 It is known for its unique structure, which includes an acetamide group attached to a phenyl ring via an ethynyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(4-acetamidophenyl)ethynyl]phenyl}acetamide typically involves a multi-step process. One common method starts with the reaction of 4-iodoacetanilide with trimethylsilylacetylene in the presence of a palladium catalyst to form an intermediate. This intermediate is then subjected to a deprotection step to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(4-acetamidophenyl)ethynyl]phenyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-[2-(4-acetamidophenyl)ethynyl]phenyl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[2-(4-acetamidophenyl)ethynyl]phenyl}acetamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The ethynyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[2-(4-acetamidophenyl)ethynyl]phenyl}acetamide is unique due to its ethynyl linkage, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific interactions and reactivity profiles.

Properties

IUPAC Name

N-[4-[2-(4-acetamidophenyl)ethynyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13(21)19-17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)20-14(2)22/h5-12H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJCAZYCLGOEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C#CC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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